

Nothofagin: A Potent Inhibitor of HMGB1-Induced Septic Responses

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Compound of Interest

Compound Name: Nothofagin

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. High Mobility Group Box 1 (HMGB1) is a key late mediator of sepsis, released by activated immune cells and necrotic cells.[1][2] Extracellular HMGB1 triggers a cascade of inflammatory responses, including the production of pro-inflammatory cytokines, increased vascular permeability, and leukocyte recruitment, ultimately leading to tissue damage and organ failure.[1][3] **Nothofagin**, a dihydrochalcone found in green rooibos (*Aspalathus linearis*), has emerged as a promising therapeutic agent for mitigating HMGB1-induced septic responses.[4][5] These application notes provide a comprehensive overview of **Nothofagin's** mechanism of action and detailed protocols for its use in studying HMGB1-mediated inflammation.

Mechanism of Action

Nothofagin exerts its anti-septic effects by targeting multiple stages of the HMGB1-mediated inflammatory cascade. It has been shown to:

- **Inhibit HMGB1 Release:** **Nothofagin** effectively suppresses the lipopolysaccharide (LPS)-induced release of HMGB1 from activated endothelial cells.[4][5]

- **Downregulate Pro-inflammatory Cytokines:** It significantly reduces the HMGB1-induced production of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF- α) and Interleukin-6 (IL-6).[\[4\]](#)[\[5\]](#)
- **Suppress Key Signaling Pathways:** **Nothofagin** inhibits the activation of Nuclear Factor-kappa B (NF- κ B) and Extracellular Signal-regulated Kinases 1 and 2 (ERK1/2), crucial downstream signaling pathways activated by HMGB1.[\[4\]](#)[\[5\]](#)
- **Reduce Endothelial Dysfunction:** It ameliorates HMGB1-mediated hyperpermeability, the expression of cell adhesion molecules, and the subsequent adhesion and migration of leukocytes.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Data Presentation

The following tables summarize the quantitative effects of **Nothofagin** in preclinical models of HMGB1-induced septic responses.

Table 1: In Vitro Effects of **Nothofagin** on HMGB1-Mediated Inflammatory Responses in Human Umbilical Vein Endothelial Cells (HUVECs)

Parameter Measured	Treatment	Nothofagin Concentration	Result
HMGB1 Release	LPS-activated HUVECs	Not Specified	Effective inhibition of HMGB1 release[4][5]
TNF- α Production	HMGB1-activated HUVECs	Not Specified	Suppression of TNF- α production[4][5]
IL-6 Production	HMGB1-activated HUVECs	Not Specified	Suppression of IL-6 production[4][5]
NF- κ B Activation	HMGB1-activated HUVECs	Not Specified	Inhibition of NF- κ B activation[4][5]
ERK1/2 Activation	HMGB1-activated HUVECs	Not Specified	Inhibition of ERK1/2 activation[4][5]
Vascular Permeability	HMGB1-activated HUVECs	Not Specified	Inhibition of hyperpermeability[4][5]
Leukocyte Adhesion	HMGB1-activated HUVECs	Not Specified	Inhibition of leukocyte adhesion[4][5]

Table 2: In Vivo Effects of **Nothofagin** on HMGB1-Mediated Septic Responses in Mice

Parameter Measured	Animal Model	Nothofagin Administration	Result
Vascular Permeability	HMGB1-challenged mice	Not Specified	Inhibition of HMGB1-mediated hyperpermeability[4][5]
Leukocyte Migration	HMGB1-challenged mice	Not Specified	Inhibition of HMGB1-mediated leukocyte migration[4][5]
Sepsis-related Mortality	Cecal Ligation and Puncture (CLP)-induced sepsis	Not Specified	Reduced CLP-induced release of HMGB1 and mortality[7]

Experimental Protocols

In Vitro Analysis of Nothofagin's Effect on HMGB1-Induced Responses in HUVECs

1. Cell Culture:

- Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium supplemented with 2% fetal bovine serum (FBS), hydrocortisone, human epidermal growth factor (hEGF), vascular endothelial growth factor (VEGF), human fibroblast growth factor-basic (hFGF-B), insulin-like growth factor-1 (R3-IGF-1), ascorbic acid, and GA-1000.
- Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
- Use HUVECs between passages 3 and 7 for all experiments.

2. HMGB1 Release Assay:

- Seed HUVECs in a 6-well plate and grow to confluence.
- Pre-treat cells with varying concentrations of **Nothofagin** for 1 hour.

- Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for the indicated time to induce HMGB1 release.
- Collect the cell culture supernatant.
- Quantify the concentration of HMGB1 in the supernatant using an ELISA kit according to the manufacturer's instructions.

3. Cytokine Measurement (TNF-α and IL-6):

- Seed HUVECs in a 24-well plate.
- Pre-treat cells with **Nothofagin** for 1 hour.
- Stimulate the cells with recombinant HMGB1 (1 µg/mL) for 6 hours.
- Collect the supernatant and measure the levels of TNF-α and IL-6 using specific ELISA kits.

4. Western Blot for NF-κB and ERK1/2 Activation:

- Seed HUVECs and grow to 80-90% confluence.
- Pre-treat with **Nothofagin** for 1 hour, followed by stimulation with HMGB1 (1 µg/mL) for 30 minutes.
- Lyse the cells and extract total protein.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with primary antibodies against phospho-NF-κB p65, total NF-κB p65, phospho-ERK1/2, and total ERK1/2.
- Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the bands.

5. Endothelial Permeability Assay:

- Culture HUVECs on a Transwell insert with a porous membrane.

- Treat the confluent monolayer with **Nothofagin** followed by HMGB1.
- Add a tracer molecule (e.g., FITC-dextran) to the upper chamber.
- After a defined incubation period, measure the fluorescence in the lower chamber to quantify the passage of the tracer, which is indicative of endothelial permeability.

6. Leukocyte Adhesion Assay:

- Grow HUVECs to confluence in a 96-well plate.
- Treat with **Nothofagin** and then stimulate with HMGB1.
- Label leukocytes (e.g., neutrophils or monocytes) with a fluorescent dye (e.g., Calcein-AM).
- Add the labeled leukocytes to the HUVEC monolayer and incubate.
- Wash away non-adherent cells and quantify the fluorescence of the remaining adherent cells.

In Vivo Analysis of Nothofagin's Effect on HMGB1-Induced Septic Responses in Mice

1. Animal Model:

- Use male C57BL/6 mice (6-8 weeks old).
- House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
- Acclimatize mice for at least one week before the experiment.
- All animal procedures should be approved by the Institutional Animal Care and Use Committee.

2. Vascular Permeability Assay:

- Administer **Nothofagin** to mice via a suitable route (e.g., intraperitoneal injection).

- After a defined period, inject recombinant HMGB1 intravenously.
- Simultaneously, inject Evans blue dye intravenously.
- After a set time, perfuse the animals to remove blood from the vasculature.
- Harvest organs (e.g., lungs, liver) and extract the Evans blue dye.
- Quantify the amount of dye in the tissues spectrophotometrically to assess vascular leakage.

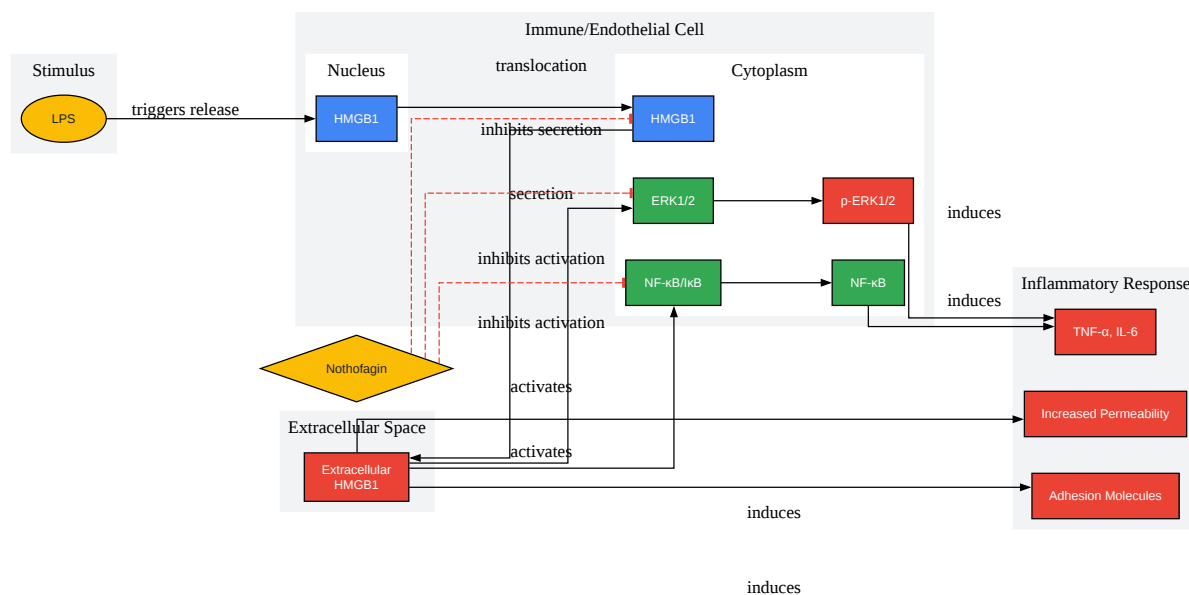
3. Leukocyte Migration Assay:

- Induce peritonitis by intraperitoneal injection of HMGB1.
- Administer **Nothofagin** prior to or following the HMGB1 challenge.
- After 4-6 hours, collect the peritoneal lavage fluid.
- Count the number of migrated leukocytes (e.g., neutrophils) in the lavage fluid using a hemocytometer or flow cytometry.

4. Cecal Ligation and Puncture (CLP) Sepsis Model:

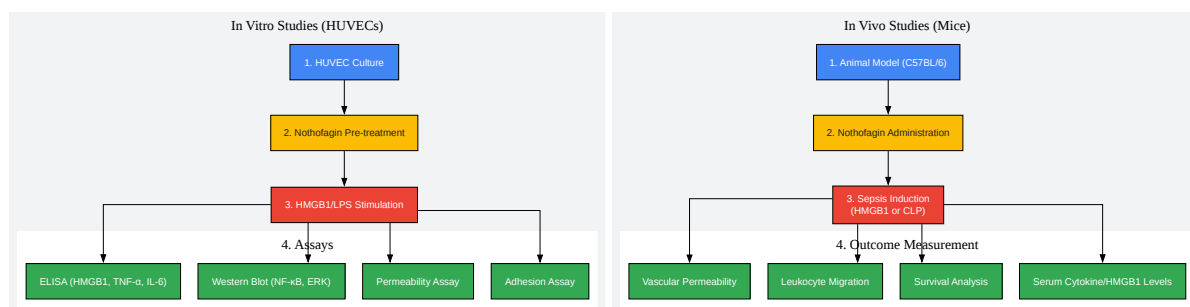
- Anesthetize mice and perform a midline laparotomy to expose the cecum.
- Ligate the cecum below the ileocecal valve and puncture it with a needle of a specific gauge to induce sepsis.
- Administer **Nothofagin** at specified time points post-CLP.
- Monitor survival rates over a period of 7-10 days.
- At specific time points, collect blood samples to measure serum levels of HMGB1 and cytokines.
- Harvest organs for histological analysis of tissue injury.

Visualizations



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Caption: **Nothofagin**'s inhibition of the HMGB1 signaling pathway.



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Caption: Experimental workflow for studying **Nothofagin**'s effects.

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